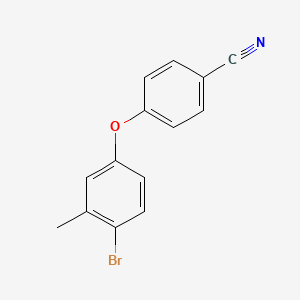
4-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the pyrazole ring.
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but different substitution pattern.
4-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-6-9(10(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
JLYSXNNXHOLXIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)

![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)

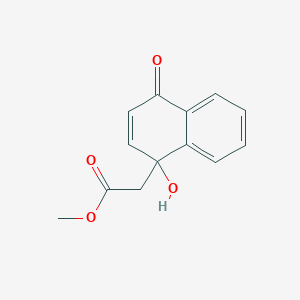
![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
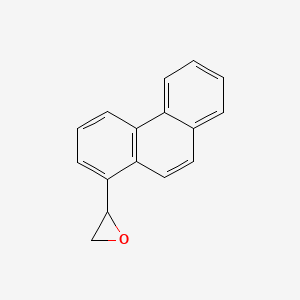
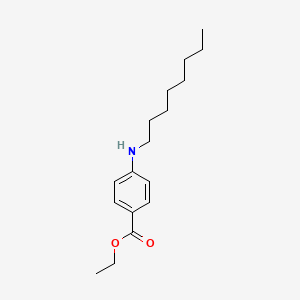

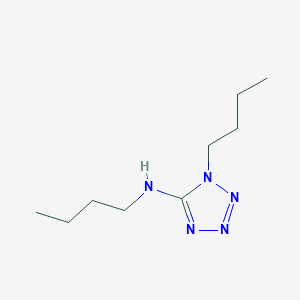
![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)

